5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring fused with another pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and is used in the study of various biological pathways.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylpyrazole: A precursor in the synthesis of 5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine.
5-Amino-1-methylpyrazole: Another related compound with similar structural features.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar fused ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl and diamine groups.
Properties
Molecular Formula |
C6H9N5 |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-methyl-1H-pyrazolo[1,5-b]pyrazole-3,5-diamine |
InChI |
InChI=1S/C6H9N5/c1-3-6(8)4-2-5(7)10-11(4)9-3/h2,9H,8H2,1H3,(H2,7,10) |
InChI Key |
QKICHCCAWSIUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=NN2N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.